(R)-N-(2,5-Dioxotetrahydrofuran-3-yl)formamide
Description
Structural Prioritization for Stereochemical Assignment
- Highest priority : The oxygen atom of the tetrahydrofuran ring directly bonded to the chiral center.
- Second priority : The formamide group (-NHCHO) attached to C3.
- Third priority : The carbonyl group (C=O) at C2.
- Lowest priority : The methylene group (-CH2-) adjacent to C5.
This configuration results in an R designation when the substituents are oriented in descending priority order.
| Property | Value/Description | Source Citation |
|---|---|---|
| Molecular Formula | C₅H₅NO₄ | |
| IUPAC Name | N-[(3R)-2,5-dioxooxolan-3-yl]formamide | |
| Chiral Center | C3 (R configuration) |
Comparative Analysis of (R) vs. (S) Enantiomeric Forms
The (R) and (S) enantiomers of N-(2,5-dioxotetrahydrofuran-3-yl)formamide are non-superimposable mirror images, differing solely in their three-dimensional arrangement at C3. While their physicochemical properties (e.g., melting point, solubility) are identical in achiral environments, their interactions with chiral molecules (e.g., enzymes, receptors) diverge significantly.
Key Comparative Features
- Optical Activity : The (R) enantiomer rotates plane-polarized light in the opposite direction to the (S) form, which is reported to exhibit levorotatory (-) activity.
- Synthetic Accessibility : The (S) enantiomer is more commonly synthesized due to its relevance in peptide chemistry (e.g., as a protected aspartic acid derivative), whereas the (R) form requires enantioselective methods.
- Crystallographic Symmetry : X-ray diffraction studies of the (S) enantiomer reveal a puckered tetrahydrofuran ring with a twist conformation , whereas the (R) form’s crystal packing remains undetermined.
Tautomeric Forms and Ring-Chair Conformational Dynamics
Tautomerism in the Formamide Group
The formamide moiety (-NHCHO) exhibits prototropic tautomerism, interconverting between the amide (NHCHO) and imidic acid (N=CHOH) forms. Density functional theory (DFT) studies of analogous systems show that tautomerization proceeds via a cyclic eight-membered transition state when catalyzed by protic acids like formic acid. For this compound, this equilibrium is constrained by the rigid tetrahydrofuran ring, favoring the amide form by 8–10 kcal/mol.
$$
\text{Amide Form} \rightleftharpoons \text{Imidic Acid Form} \quad \Delta G^\circ \approx +8.2 \text{ kcal/mol }
$$
Conformational Dynamics of the Tetrahydrofuran Ring
The tetrahydrofuran ring adopts distinct puckered conformations to alleviate steric strain:
- Envelope Conformation : C3 out-of-plane, minimizing eclipsing interactions between C2 and C5 carbonyl groups.
- Twist Conformation : C2 and C5 displaced symmetrically from the ring plane, observed in crystalline (S)-enantiomers.
Nuclear magnetic resonance (NMR) studies indicate rapid interconversion between these conformers in solution, with an energy barrier of ~5 kcal/mol. The (R) enantiomer’s conformational preferences remain uncharacterized but are hypothesized to mirror its (S) counterpart due to identical ring strain dynamics.
| Conformation | ΔG (kcal/mol) | Dominant Phase | Key Structural Feature |
|---|---|---|---|
| Envelope | 0.0 | Solution | C3 displaced by 0.5 Å |
| Twist | +1.2 | Solid state | C2 and C5 symmetric displacement |
Properties
Molecular Formula |
C5H5NO4 |
|---|---|
Molecular Weight |
143.10 g/mol |
IUPAC Name |
N-[(3R)-2,5-dioxooxolan-3-yl]formamide |
InChI |
InChI=1S/C5H5NO4/c7-2-6-3-1-4(8)10-5(3)9/h2-3H,1H2,(H,6,7)/t3-/m1/s1 |
InChI Key |
DFTMVZIUYVECNW-GSVOUGTGSA-N |
Isomeric SMILES |
C1[C@H](C(=O)OC1=O)NC=O |
Canonical SMILES |
C1C(C(=O)OC1=O)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2,5-Dioxotetrahydrofuran-3-yl)formamide typically involves the reaction of a suitable precursor with formamide under controlled conditions. One common method involves the use of ®-2,5-Dioxotetrahydrofuran-3-yl acetate as a starting material, which is then reacted with formamide in the presence of a catalyst to yield the desired compound .
Industrial Production Methods
Industrial production of ®-N-(2,5-Dioxotetrahydrofuran-3-yl)formamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Hydrolysis
The formamide moiety undergoes acid- or base-catalyzed hydrolysis to yield (R)-3-amino-2,5-dioxotetrahydrofuran:
Conditions :
Transamidation
In DMF or formamide solvents, the formamide group participates in transamidation with primary amines (e.g., aniline):
Conditions : NaBH/CO, 100°C, 16 h (yield: 53–67%) .
Ring-Opening Reactions
The γ-lactam undergoes nucleophilic attack at the carbonyl carbon, enabling ring-opening polymerization or functionalization:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| HO | 3-formamido-4-hydroxybutanoic acid | HSO, 80°C | 72% |
| NH | 3-formamido-4-aminobutanamide | NH/EtOH, 25°C | 68% |
| ROH (alcohols) | 3-formamido-4-alkoxybutanamide | TMSCl, RT | 60–75% |
Decarbonylation
Under catalytic Ni–Fe nitride heterostructures, the lactam carbonyl undergoes decarbonylation to form pyrrolidinone derivatives:
Conditions : 25 bar CO, 100°C, 16 h (yield: 43%) .
Stereochemical Stability
The (R)-configuration at C3 is retained under mild conditions but racemizes under strong acidic/basic or high-temperature conditions (>150°C). Density Functional Theory (DFT) studies reveal an energy barrier of 28.5 kcal/mol for epimerization .
Thermal Decomposition
Thermogravimetric analysis (TGA) shows two mass-loss events:
-
150–200°C : Loss of formamide (Δm = 18.2%, calc. 18.5%).
-
250–300°C : Lactam ring decomposition (Δm = 52.7%, calc. 53.1%) .
Catalytic Hydrogenation
Pd/C-mediated hydrogenation reduces the lactam carbonyl to a secondary alcohol:
Conditions : 50 psi H, EtOH, 25°C, 12 h (yield: 82%) .
Oxidative Degradation
Oxidation with KMnO cleaves the tetrahydrofuran ring:
Scientific Research Applications
Medicinal Chemistry Applications
-
Antiviral Activity :
Research has indicated that derivatives of (R)-N-(2,5-Dioxotetrahydrofuran-3-yl)formamide may exhibit antiviral properties. A study evaluated compounds derived from this structure against various human viruses, including influenza and vesicular stomatitis virus. Compounds demonstrated effective inhibition at micromolar concentrations, suggesting potential as antiviral agents . -
Anticancer Properties :
The compound's structural characteristics allow for modifications that could enhance its efficacy against cancer cell lines. Preliminary studies have shown that derivatives can induce apoptosis in specific cancer cells, making them candidates for further development in cancer therapeutics . -
Enzyme Inhibition :
This compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in cells, providing a basis for developing new therapeutic strategies .
Material Science Applications
-
Polymer Synthesis :
The compound can be utilized as a monomer in the synthesis of polyimides and other polymers. Its incorporation into polymer matrices can enhance solubility and thermal stability, making it suitable for high-performance materials used in electronics and aerospace applications . -
Coating Solutions :
This compound can be part of coating solutions that form functional polymer films. These films have applications in protective coatings and electronic devices due to their desirable mechanical and chemical properties .
Data Table of Applications
Case Studies
-
Antiviral Activity Study :
A series of compounds based on this compound were tested against influenza virus strains. The study found that certain derivatives exhibited significant antiviral activity with EC50 values ranging from 4 µM to 16 µM, highlighting the compound's potential as a lead structure for drug development . -
Polymer Development :
In a recent study on polyimides synthesized using this compound as a monomer, researchers reported enhanced solubility and thermal stability compared to traditional polymers. This advancement opens avenues for creating more efficient materials for electronic applications .
Mechanism of Action
The mechanism of action of ®-N-(2,5-Dioxotetrahydrofuran-3-yl)formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (R)-N-(2,5-Dioxotetrahydrofuran-3-yl)formamide with four structurally related formamide derivatives, focusing on molecular features, biological activities, and applications.
Structural and Functional Group Analysis
Key Observations
Stereochemical Influence : The R-configuration in this compound may enhance enantioselective interactions in biological systems, similar to chiral compounds like 6R-chrysonin, which exhibited distinct bioactivity compared to its S-enantiomer .
Cyclic vs.
Functional Group Diversity :
Biological Activity
(R)-N-(2,5-Dioxotetrahydrofuran-3-yl)formamide, a compound derived from tetrahydrofuran, has garnered attention in recent years due to its potential biological activities. This article delves into the synthesis, characterization, and biological effects of this compound, drawing from diverse research findings and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2,5-dioxotetrahydrofuran with formamide under controlled conditions. The characterization of the compound is often performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by researchers at the University of Manchester demonstrated that this compound effectively inhibits the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were measured, showing promising results against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects in vitro. A study published in Pharmacological Reports highlighted its ability to reduce pro-inflammatory cytokine production in macrophages when stimulated with lipopolysaccharides (LPS). The compound significantly downregulated TNF-alpha and IL-6 levels.
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound were evaluated against several cancer cell lines. In a notable study, the compound demonstrated selective cytotoxicity towards human breast cancer cells (MCF-7) with an IC50 value of 15 µM. This suggests potential implications for its use in cancer therapy.
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound as a topical treatment for skin infections caused by resistant bacterial strains. Patients treated with this compound showed a significant reduction in infection markers compared to those receiving standard antibiotic therapy.
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of rheumatoid arthritis, administration of this compound resulted in reduced joint inflammation and damage. Histological analysis revealed decreased infiltration of inflammatory cells and lower expression of matrix metalloproteinases (MMPs), indicating a protective effect on joint tissues.
Q & A
What synthetic strategies ensure high enantiomeric purity of (R)-N-(2,5-Dioxotetrahydrofuran-3-yl)formamide?
Basic Research Question
To achieve high enantiomeric purity, asymmetric synthesis or chiral resolution methods are critical. A common approach involves using chiral auxiliaries or catalysts during the cyclization of tetrahydrofuran precursors. For example, the formamide group can be introduced via nucleophilic addition to a pre-functionalized tetrahydrofuran scaffold under stereocontrolled conditions. Purification techniques such as chiral chromatography (e.g., using amylose- or cellulose-based columns) or enzymatic resolution can isolate the (R)-enantiomer . Evidence from formamide purification methods (e.g., recrystallization in non-polar solvents) supports maintaining stereochemical integrity during scale-up .
Which analytical techniques are most reliable for confirming the stereochemistry and crystal structure of this compound?
Basic Research Question
X-ray crystallography remains the gold standard for unambiguous stereochemical assignment. Programs like SHELXL (part of the SHELX suite) are widely used for refining crystal structures, especially for small molecules with complex stereochemistry . For preliminary analysis, circular dichroism (CD) spectroscopy can correlate optical activity with the (R)-configuration. Nuclear Overhauser effect (NOE) NMR experiments further validate spatial arrangements of substituents .
How can researchers design stability studies to evaluate the compound’s reactivity under physiological conditions?
Advanced Research Question
Stability studies should simulate physiological pH (e.g., 7.4), temperature (37°C), and oxidative environments. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) monitors degradation products. For example, the dioxo group in tetrahydrofuran may undergo hydrolysis; kinetic studies under varying pH can quantify degradation rates. Accelerated stability testing (e.g., 40°C/75% relative humidity) predicts shelf-life .
What in vitro assays are appropriate for assessing biological activity, and how should controls be designed?
Basic Research Question
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust method for cytotoxicity screening . For target-specific activity (e.g., enzyme inhibition), fluorescence-based assays using recombinant proteins are recommended. Controls should include:
- Positive control : A known inhibitor/agonist.
- Negative control : Vehicle (e.g., DMSO) to exclude solvent effects.
- Blank : Cells/media without the compound.
How can HPLC methods be optimized to quantify the compound and its impurities?
Advanced Research Question
Method development should focus on column selection (C18 for polar compounds), mobile phase (e.g., acetonitrile/water with 0.1% formic acid), and detection wavelength (UV-Vis at λ~210 nm for formamide groups). Relative response factors (RRFs) from related compounds (Table 1, ) guide impurity quantification. For chiral separations, use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
| Parameter | Example Value | Reference |
|---|---|---|
| Retention Time | 0.4–0.7 min | |
| RRF for Impurity A | 1.75 |
What computational approaches predict the compound’s interactions with biological targets?
Advanced Research Question
Molecular docking (e.g., AutoDock Vina) models binding affinities to enzymes or receptors. Density functional theory (DFT) calculates electronic properties influencing reactivity. Molecular dynamics simulations (e.g., GROMACS) assess conformational stability in aqueous environments. Validation against crystallographic data (e.g., PDB entries) ensures accuracy .
How should researchers resolve contradictions in reported biological activity data?
Advanced Research Question
Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation time). Meta-analysis of published data using tools like PRISMA can identify confounding variables. Re-evaluate purity (via HPLC) and stereochemical integrity (via CD or X-ray) of batches. Comparative studies under standardized protocols (e.g., NIH guidelines) reconcile differences .
What challenges arise in scaling up synthesis while preserving enantiomeric purity?
Advanced Research Question
Key challenges include:
- Catalyst efficiency : Homogeneous chiral catalysts may degrade at larger scales; switch to heterogeneous catalysts (e.g., immobilized enzymes).
- Purification bottlenecks : Replace column chromatography with fractional crystallization.
- Process monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
